1-Chloro-3,7-difluoroisoquinoline

Description

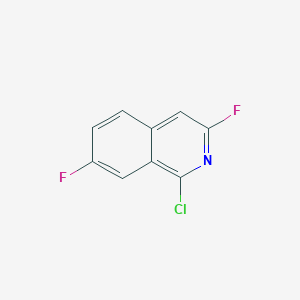

1-Chloro-3,7-difluoroisoquinoline is a halogenated isoquinoline derivative characterized by chloro and fluoro substituents at the 1-, 3-, and 7-positions of the isoquinoline scaffold. Isoquinolines are heterocyclic aromatic compounds with significant applications in medicinal chemistry due to their structural resemblance to bioactive alkaloids and capacity for diverse pharmacological interactions .

Properties

Molecular Formula |

C9H4ClF2N |

|---|---|

Molecular Weight |

199.58 g/mol |

IUPAC Name |

1-chloro-3,7-difluoroisoquinoline |

InChI |

InChI=1S/C9H4ClF2N/c10-9-7-4-6(11)2-1-5(7)3-8(12)13-9/h1-4H |

InChI Key |

FYPCJCWDCSSSON-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC2=C(N=C(C=C21)F)Cl)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Chloro-3,7-difluoroisoquinoline can be synthesized through several methods:

Direct Fluorination: This involves the direct introduction of fluorine atoms onto the isoquinoline ring.

Cyclization of Precursor Compounds: Another method involves the cyclization of precursor compounds that already contain fluorinated benzene rings.

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The choice of method depends on factors such as cost, availability of starting materials, and desired scale of production .

Chemical Reactions Analysis

Types of Reactions

1-Chloro-3,7-difluoroisoquinoline undergoes various types of chemical reactions, including:

Nucleophilic Substitution: The chlorine atom in the compound can be replaced by nucleophiles such as amines or thiols under appropriate conditions.

Oxidation: The compound can be oxidized to form N-oxides using oxidizing agents like hydrogen peroxide.

Reduction: Reduction of the compound can lead to the formation of partially or fully hydrogenated derivatives.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium amide or thiourea can be used under basic conditions.

Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid can be used as oxidizing agents.

Major Products

Nucleophilic Substitution: Products include substituted isoquinolines with various functional groups.

Oxidation: N-oxides of this compound.

Reduction: Hydrogenated isoquinoline derivatives.

Scientific Research Applications

1-Chloro-3,7-difluoroisoquinoline has several scientific research applications:

Pharmaceuticals: The compound is used as a building block in the synthesis of pharmaceutical agents due to its unique biological activities.

Materials Science: Fluorinated isoquinolines are used in the development of organic light-emitting diodes (OLEDs) and other electronic materials.

Agriculture: The compound is explored for its potential use in agrochemicals due to its bioactivity.

Biological Research: It is used in the study of enzyme inhibitors and other biologically active molecules.

Mechanism of Action

The mechanism of action of 1-chloro-3,7-difluoroisoquinoline involves its interaction with specific molecular targets. The compound can act as an enzyme inhibitor, binding to the active site of enzymes and preventing their normal function. This can lead to various biological effects, depending on the enzyme targeted. The pathways involved in its mechanism of action are often related to its ability to interfere with cellular processes such as DNA replication or protein synthesis .

Comparison with Similar Compounds

Comparison with Structural Analogues

Structural and Physicochemical Properties

The substituent positions and electronic effects of chloro and fluoro groups critically influence physicochemical properties like solubility, lipophilicity, and reactivity. Below is a comparative analysis of key analogues:

Key Observations :

- Substituent Position Effects: Chloro at the 1-position (as in 1-chloro-6,7-difluoroisoquinoline) may enhance electrophilic aromatic substitution reactivity compared to 3-chloro derivatives due to the directing effects of the nitrogen atom in the isoquinoline ring.

Cytotoxicity and Enzyme Inhibition

- Fluorinated Indenoisoquinolines: In fluorinated indenoisoquinoline derivatives (e.g., 2,3-difluoro-substituted compounds), reduced Topoisomerase I (Top1) inhibition activity (scores: +/++) was observed compared to mono-fluoro analogues. However, these compounds exhibited potent cytotoxicity (GI₅₀MGM: 13–69 nM) in human cancer cells, highlighting the role of fluorine in enhancing cell permeability or metabolic stability .

- Chloro-Fluoro Hybrids : Derivatives like (E)-N’-((1-chloro-3,4-dihydronaphthalen-2-yl)methylene)benzohydrazide (6a-k) demonstrated dose-dependent cytotoxicity in prostate cancer cells, with compound 6g inducing apoptosis via caspase activation .

Antimicrobial Activity

Chlorinated isoquinoline carboxaldehydes (e.g., 1-chloro-3,4-dihydronaphthalene-2-carboxaldehyde) have shown broad-spectrum antimicrobial activity, suggesting that chloro substituents enhance interactions with bacterial or fungal targets .

Data Gaps and Research Recommendations

- Lack of Direct Data: The exact biological and physicochemical data for 1-Chloro-3,7-difluoroisoquinoline are absent in the provided evidence, necessitating targeted studies.

- Substituent Position Studies : Comparative molecular dynamics simulations (as in ) could clarify how 3,7-difluoro substitution affects protein-ligand interactions versus 5,7- or 6,7-difluoro patterns.

Biological Activity

1-Chloro-3,7-difluoroisoquinoline is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Molecular Formula: C9H6ClF2N

Molecular Weight: 201.60 g/mol

IUPAC Name: this compound

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The presence of halogen substituents (chlorine and fluorine) can enhance the compound's lipophilicity and influence its binding affinity to enzymes and receptors.

- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in metabolic pathways. This inhibition can be crucial in cancer therapy, where targeting metabolic enzymes can impede tumor growth.

- Receptor Modulation : It may also modulate receptor activity, particularly in neurotransmitter systems. This modulation can lead to altered physiological responses, making it a candidate for treating neurological disorders.

Anticancer Properties

Recent studies have indicated that this compound exhibits significant anticancer activity. In vitro assays have shown that the compound induces apoptosis in various cancer cell lines by activating caspase pathways. For instance:

- Case Study 1 : A study on breast cancer cell lines demonstrated that treatment with this compound resulted in a dose-dependent decrease in cell viability, with IC50 values ranging from 5 to 15 µM.

- Case Study 2 : In another study focused on lung cancer cells, the compound was found to inhibit cell proliferation by disrupting the cell cycle at the G2/M phase.

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties:

- Case Study 3 : Research indicated that this compound exhibited activity against Gram-positive bacteria, particularly Staphylococcus aureus. Minimum inhibitory concentrations (MIC) were reported at approximately 10 µg/mL.

Data Table: Summary of Biological Activities

| Activity Type | Target Organism/Cell Type | IC50/MIC (µM/µg/mL) | Mechanism of Action |

|---|---|---|---|

| Anticancer | Breast Cancer Cells | 5 - 15 | Induction of apoptosis via caspases |

| Anticancer | Lung Cancer Cells | Not specified | Cell cycle arrest at G2/M phase |

| Antimicrobial | Staphylococcus aureus | 10 | Disruption of bacterial cell wall |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.